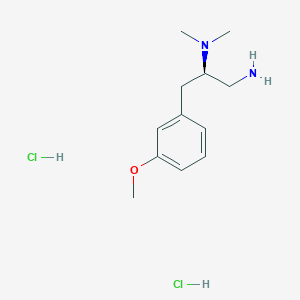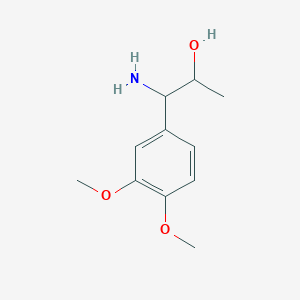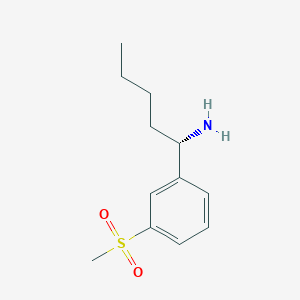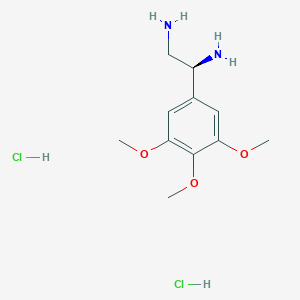
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl is a chemical compound characterized by the presence of three methoxy groups attached to a phenyl ring, an ethane backbone, and two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.
Resolution: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reductive amination processes, followed by chromatographic techniques for enantiomeric resolution. The reaction conditions are optimized to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: Reduction reactions can further reduce the amine groups to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that interact with amine groups.
Pathways Involved: It may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters: These compounds share a similar phenyl ring structure with methoxy groups but differ in their ester functionalities.
3,4,5-Trimethoxycinnamamide derivatives: These compounds have a similar methoxy-substituted phenyl ring but differ in their amide functionalities.
Uniqueness:
Structural Uniqueness: The presence of both amine groups and methoxy groups in (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl provides unique reactivity and interaction profiles.
Functional Uniqueness: Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H20Cl2N2O3 |
|---|---|
Peso molecular |
299.19 g/mol |
Nombre IUPAC |
(1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O3.2ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m1../s1 |
Clave InChI |
ZXDFDUYTGXJQFW-YCBDHFTFSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@@H](CN)N.Cl.Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


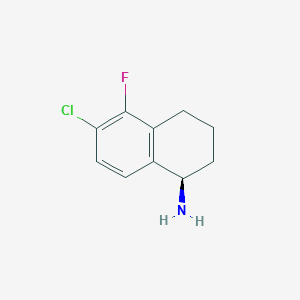
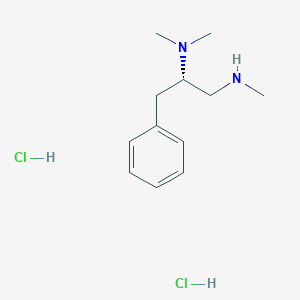
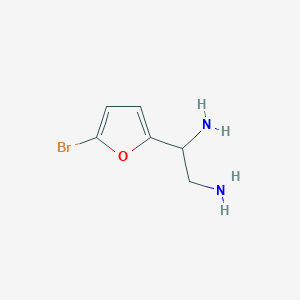
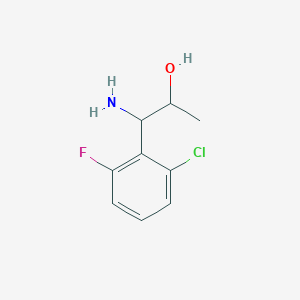
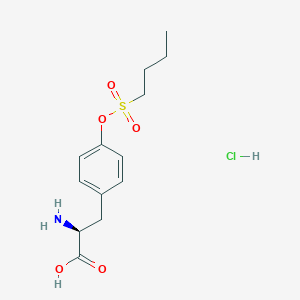
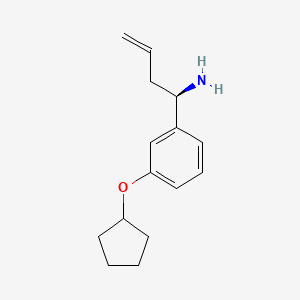
![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)
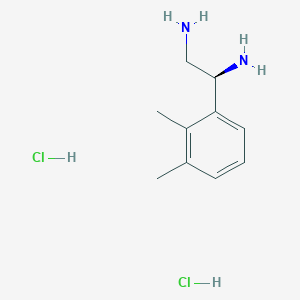
![2-Benzyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13045308.png)
